molecular formula C6H6F3NS2 B8354083 Thiazole, 4-[(methylthio)methyl]-2-(trifluoromethyl)-

Thiazole, 4-[(methylthio)methyl]-2-(trifluoromethyl)-

Cat. No.: B8354083
M. Wt: 213.2 g/mol
InChI Key: YFKJWYGSYYOPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, 4-[(methylthio)methyl]-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C6H6F3NS2 and its molecular weight is 213.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 4-[(methylthio)methyl]-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 4-[(methylthio)methyl]-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6F3NS2

Molecular Weight

213.2 g/mol

IUPAC Name

4-(methylsulfanylmethyl)-2-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C6H6F3NS2/c1-11-2-4-3-12-5(10-4)6(7,8)9/h3H,2H2,1H3

InChI Key

YFKJWYGSYYOPLN-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CSC(=N1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(Trifluoromethyl)4-thiazolemethanol (EP 402246; 1.5 g, 8.3 mmol) was dissolved in 15 ml chloroform, treated with thionyl chloride(1.8 ml, 2.4 g, 21 mmol) and heated to reflux. After 1h, the mixture was cooled and volatiles were removed under vacuum. The residue was taken up in 25 ml ethyl acetate and washed with 10 ml sat. NaHCO3, 10 ml sat. NaCl, dried(Na2SO4) and evaporated. The residue was taken up in 5 ml ethanol and treated in portions with sodium thiomethoxide (800 mg, 12 mmol) and stirred for 1 h at 25° C. The mixture was poured into 15 ml water and extracted 2× 15 ml ethyl acetate. The combined extracts were washed with sat. NaCl, dried(Na2SO4) and evaporated to obtain 1.3 g of 2-(Trifluoro-methyl)-4(methylthio)methyl thiazole (A).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mg
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-(Trifluoromethyl)-4-thiazolemethanol (EP 402246; 1.5 g, 8.3 mmol) was dissolved in 15 ml chloroform, treated with thionyl chloride (1.8 ml, 2.4 g, 21 mmol) and heated to reflux. After 1 h, the mixture was cooled and volatiles were removed under vacuum. The residue was taken up in 25 ml ethyl acetate and washed with 10 ml sat. NaHCO3, 10 ml sat. NaCl, dried (Na2SO4) and evaporated. The residue was taken up in 5 ml ethanol and treated in portions with sodium thiomethoxide (800 mg, 12 mmol) and stirred for 1 h at 25° C. The mixture was poured into 15 ml water and extracted 2×15 ml ethyl acetate. The combined extracts were washed with sat. NaCl, dried (Na2SO4) and evaporated to obtain 1.3 g of 2-(Trifluoro-methyl)-4(methylthio)methyl thiazole (A).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

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